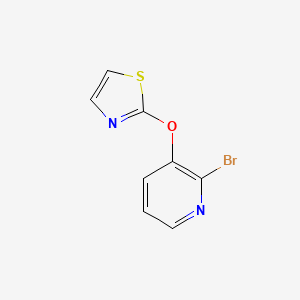

2-Bromo-3-(thiazol-2-yloxy)-pyridine

Description

Properties

IUPAC Name |

2-(2-bromopyridin-3-yl)oxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-7-6(2-1-3-10-7)12-8-11-4-5-13-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQCBZVRDKTFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671847 | |

| Record name | 2-Bromo-3-[(1,3-thiazol-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-74-3 | |

| Record name | 2-Bromo-3-[(1,3-thiazol-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Bromo-3-(thiazol-2-yloxy)-pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromine atom and a thiazole group attached to a pyridine ring. Its molecular formula is C10H7BrN2O, with a molecular weight of approximately 251.08 g/mol. The presence of both thiazole and pyridine moieties enhances its pharmacological potential.

Antimicrobial Activity : Thiazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. They interact with bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death. Studies have demonstrated that compounds with similar structures can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antioxidant Properties : This compound also exhibits antioxidant activity by scavenging free radicals and modulating oxidative stress pathways. Thiazole derivatives are known to enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage .

Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis, which can disrupt cellular proliferation. For instance, similar thiazole compounds have been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Biological Activity Data Table

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Antioxidant | Moderate activity | |

| AChE Inhibition | 49.92% inhibition | |

| Cytotoxicity in Cancer Cells | Effective at low doses |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against various pathogens. It was found that this compound exhibited potent inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cytotoxic Effects : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines at lower concentrations than cisplatin, indicating its potential as an anticancer agent. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest .

- Synergistic Effects : Research has shown that combining this compound with other agents enhances its biological activity. For example, when used alongside certain peptides, the compound displayed increased antibacterial effects through a synergistic mechanism .

Comparison with Similar Compounds

Structural Analogs

Several bromopyridine-thiazole/oxazole/imidazole derivatives share structural similarities with 2-Bromo-3-(thiazol-2-yloxy)-pyridine. Key examples include:

Key Observations :

- Positional Isomerism : The placement of the thiazole/oxazole/imidazole group (C3 vs. C4/C5) significantly alters electronic properties and binding affinities .

- Heterocycle Effects : Thiazole (sulfur) enhances metabolic stability compared to oxazole (oxygen), while imidazole introduces basicity via the nitrogen lone pair .

Physicochemical Properties

- Lipophilicity : 2-(5-Bromopyridin-3-yl)oxazole has a higher XLogP3 (1.6) than thiazole analogs due to reduced polarity .

- Thermal Stability : Compound 77 (a bromopyridine-isoxazoline hybrid) melts at 129–131°C, suggesting robust stability .

- Solubility : Thiazole-containing derivatives generally exhibit lower aqueous solubility compared to imidazole analogs, as seen in 2-bromo-3-(1H-imidazol-2-yl)pyridine .

Challenges and Limitations

Preparation Methods

Preparation of 2-Bromo-3-hydroxypyridine Intermediate

A common precursor is 2-bromo-3-hydroxypyridine, synthesized by bromination of 3-hydroxypyridine under controlled alkaline conditions:

- Procedure: An aqueous sodium hydroxide solution (40%) is cooled to -10 to 0 °C. Liquid bromine is added dropwise to this solution while maintaining the temperature between 10-15 °C. Then, 3-hydroxypyridine dissolved in sodium hydroxide is added dropwise to the bromine solution, followed by stirring at room temperature for 2.5 to 3 hours. The reaction mixture is acidified to pH 7, and the crude product is recrystallized to obtain 2-bromo-3-hydroxypyridine with yields around 75%.

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Hydroxypyridine | NaOH (40%), Br2, -10 to 15 °C | ~75 | Controlled addition, mild temp |

| Acid for pH adjustment | Room temperature | Recrystallization purification |

Conversion to 2-Bromo-3-(thiazol-2-yloxy)-pyridine

The key step involves substituting the hydroxyl group at the 3-position with a thiazol-2-yloxy moiety. This can be achieved by nucleophilic aromatic substitution or palladium-catalyzed coupling:

- Nucleophilic substitution: The 2-bromo-3-hydroxypyridine intermediate can be reacted with thiazol-2-ol under basic conditions to form the ether linkage.

- Palladium-catalyzed coupling: Using palladium complexes such as (Xantphos)Pd(3-Py)(Br), the coupling of 2-bromo-3-halopyridine with thiazol-2-ol or its derivatives can be performed in toluene at elevated temperatures (e.g., 60 °C for 4 hours), followed by purification via column chromatography.

| Catalyst/System | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| (Xantphos)Pd(3-Py)(Br) | Toluene | 60 °C | 4 hours | 70 | Pd-catalyzed C–O coupling |

| Base (e.g., NaH or K2CO3) + thiazol-2-ol | DMF or other polar solvents | 80-100 °C | Several hours | Variable | Nucleophilic aromatic substitution |

Purification and Characterization

The crude reaction mixtures are typically purified by flash column chromatography using silica gel. Characterization of the final compound involves:

- NMR Spectroscopy: ^1H, ^13C, and sometimes ^19F NMR to confirm substitution pattern and purity.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Elemental Analysis: To verify the compound's composition matches calculated values.

Research Findings and Optimization

- The use of palladium catalysts with bulky ligands like Xantphos enhances the coupling efficiency and selectivity for forming the aryl-oxygen bond at the 3-position of the pyridine ring.

- Reaction temperature and time are critical; prolonged reaction times or higher temperatures may lead to side reactions or decomposition.

- The initial bromination step must be carefully controlled to avoid over-bromination or formation of undesired isomers.

- The nucleophilic substitution route requires strong bases and polar aprotic solvents to activate the thiazol-2-ol nucleophile effectively.

Summary Table of Preparation Methods

| Step | Method | Key Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Bromination of 3-hydroxypyridine | NaOH, Br2, 0-15 °C | 3-Hydroxypyridine, NaOH, Br2 | ~75 | Mild conditions, recrystallization needed |

| Pd-Catalyzed coupling | (Xantphos)Pd(3-Py)(Br), Toluene, 60 °C | 2-Bromo-3-halopyridine, thiazol-2-ol | ~70 | Efficient, requires inert atmosphere |

| Nucleophilic substitution | Base (NaH, K2CO3), DMF, 80-100 °C | 2-Bromo-3-hydroxypyridine, thiazol-2-ol | Variable | Simpler setup, lower selectivity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Bromo-3-(thiazol-2-yloxy)-pyridine with high purity?

- Methodological Answer : Optimize the coupling reaction between 2-bromo-3-hydroxypyridine and thiazole derivatives using transition-metal catalysts (e.g., Pd/Cu systems) under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient). Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm . Safety protocols include using nitrile gloves and flame-retardant lab coats to avoid skin contact .

Q. How can spectroscopic techniques differentiate this compound from structurally similar bromopyridines?

- Methodological Answer : Use ¹H/¹³C NMR to identify unique proton environments:

- Pyridine ring protons: δ 7.8–8.5 ppm (deshielded due to electron-withdrawing bromine).

- Thiazole protons: δ 6.9–7.3 ppm (split patterns from heterocyclic coupling).

- IR spectroscopy detects C-Br stretching (~550 cm⁻¹) and C-O-C (thiazolyloxy) vibrations (~1250 cm⁻¹). Compare with reference spectra of analogs like 2-Bromo-3-methylpyridine (δ 2.5 ppm for methyl group) to resolve ambiguities .

Q. What safety measures are critical when handling this compound?

- Methodological Answer :

- Respiratory protection : Use NIOSH-approved N95 masks in ventilated hoods to avoid inhalation of fine particulates.

- Skin protection : Wear nitrile gloves (tested for permeability using EN 374 standards) and inspect for defects pre-use.

- Waste disposal : Neutralize residual compound with 10% sodium bicarbonate before incineration under EPA guidelines .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze:

- Electrophilicity : Bromine’s electron-withdrawing effect increases the pyridine ring’s susceptibility to nucleophilic attack at the 2-position.

- Steric hindrance : Thiazolyloxy substituent at the 3-position reduces accessibility for bulky ligands in Suzuki-Miyaura couplings. Validate with experimental Compare yields in Buchwald-Hartwig aminations (60–75%) vs. Negishi couplings (40–55%) using Pd(dba)₂/XPhos catalysts .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction pathways?

- Methodological Answer :

- Solvent effects : Simulate reaction coordinates in polar aprotic solvents (e.g., DMF) using COSMO-RS models to account for solvation-free energy discrepancies.

- Kinetic vs. thermodynamic control : Conduct time-resolved ¹⁹F NMR (if fluorinated analogs are used) to detect intermediates. For example, a computed activation energy of 25 kcal/mol may align with experimental Arrhenius plots only after incorporating entropy corrections from rotational barriers .

Q. How can crystallography elucidate supramolecular interactions in derivatives of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in dichloromethane/hexane (1:3). Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) to resolve:

- Halogen bonding : Br···N interactions (distance ~3.2 Å, angle 160–170°).

- π-π stacking : Thiazole-pyridine face-to-face distances of 3.5–3.8 Å. Compare with related structures like 2-(5-Bromopyridin-3-yl)-1,3,4-oxadiazole (monoclinic P21/c, Z = 4) to identify packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.